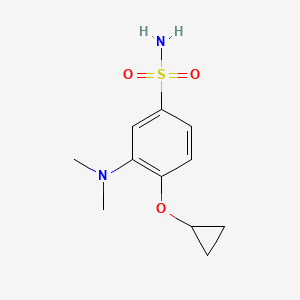
N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide: is an organic compound belonging to the sulfonamide class It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a hydroxy group and an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-3-isopropoxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine: The sulfonamide group is known for its antibacterial properties. Therefore, derivatives of this compound may be explored for potential antimicrobial activity.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(2-Isopropoxyphenyl)methanesulfonamide
- N-(3-Hydroxy-2-pyridinyl)methanesulfonamide
Comparison: N-(2-Hydroxy-3-isopropoxyphenyl)methanesulfonamide is unique due to the presence of both hydroxy and isopropoxy groups on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the hydroxy group can participate in hydrogen bonding, while the isopropoxy group can affect the compound’s lipophilicity and membrane permeability.
Propriétés
Formule moléculaire |
C10H15NO4S |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
N-(2-hydroxy-3-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-9-6-4-5-8(10(9)12)11-16(3,13)14/h4-7,11-12H,1-3H3 |
Clé InChI |
XFKKXPCXJYGPOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
